molecular formula C27H29NO6S B4139264 3-(4-Methoxybenzyl) 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-(4-Methoxybenzyl) 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B4139264
M. Wt: 495.6 g/mol
InChI Key: RFRSVAWKJHIDGS-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl) 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, methyl, thiophene, and carboxylate, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl) 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

    Oxidation: Formation of methoxybenzaldehyde and thiophene oxides

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxybenzyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-(4-Methoxybenzyl)-6-methyl-2,7-dimethyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Uniqueness

The unique combination of methoxy, methyl, thiophene, and carboxylate groups in 3-(4-Methoxybenzyl) 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate distinguishes it from other similar compounds

Properties

IUPAC Name

3-O-[(4-methoxyphenyl)methyl] 6-O-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6S/c1-14-12-19-23(25(29)21(14)26(30)33-5)24(20-11-6-15(2)35-20)22(16(3)28-19)27(31)34-13-17-7-9-18(32-4)10-8-17/h6-11,14,21,24,28H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRSVAWKJHIDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OCC3=CC=C(C=C3)OC)C4=CC=C(S4)C)C(=O)C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxybenzyl) 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxybenzyl) 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 3
3-(4-Methoxybenzyl) 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 4
3-(4-Methoxybenzyl) 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxybenzyl) 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxybenzyl) 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

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